

Technical Guide: Reactivity Profile & Application of 2-Ethyl-4-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 2-Ethyl-4-hydroxybenzaldehyde

CAS No.: 532967-00-3

Cat. No.: B1521265

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Executive Summary & Compound Profile

2-Ethyl-4-hydroxybenzaldehyde (EHB) (CAS: 532967-00-3) represents a specialized aromatic building block that bridges the gap between sterically unhindered phenols (like 4-hydroxybenzaldehyde) and electron-rich, hindered systems (like vanillin or syringaldehyde).[2]
[3]

Its unique value proposition lies in the Ortho-Ethyl / Para-Hydroxyl substitution pattern.[2] The ortho-ethyl group introduces a precise degree of steric hindrance that modulates reactivity at the carbonyl center without abolishing it, while the para-hydroxyl group maintains the electronic richness required for downstream derivatization.[2]

Physicochemical Snapshot

Property	Data	Structural Implication
Molecular Weight	150.17 g/mol	Low MW suitable for fragment-based drug design.[2]
LogP (Predicted)	-2.2 - 2.5	Higher lipophilicity than 4-hydroxybenzaldehyde (LogP ~1.4), improving cell permeability in derivatives.[2]
pKa (Phenolic)	~7.8 - 8.0	Slightly higher than 4-hydroxybenzaldehyde due to the inductive donation (+I) of the ethyl group.[2]
Physical State	Solid/Crystalline	Stable handling; typically requires polar organic solvents (MeOH, DCM) for reactions.[2]

Mechanistic Reactivity Analysis

To select the correct aldehyde for your synthesis, you must understand how EHB compares to its structural analogs.[2] We analyze this using a Steric-Electronic Matrix.

The Steric-Electronic Matrix

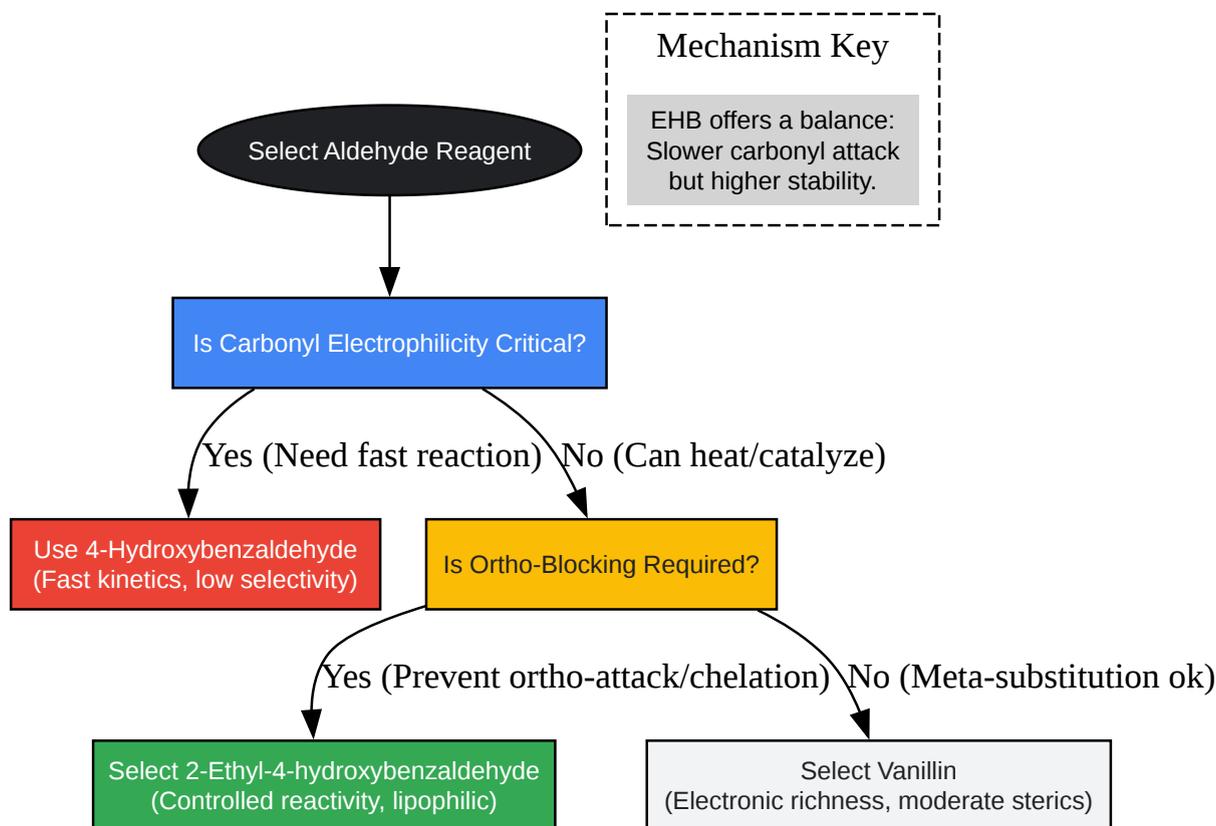
- **Electronic Effect (+M, +I):** The 4-OH group is a strong resonance donor (+M), significantly deactivating the carbonyl carbon towards nucleophilic attack compared to unsubstituted benzaldehyde.[2]
- **Steric Effect (Es):** The 2-Ethyl group projects into the reaction trajectory of the carbonyl.[2] While not as bulky as a tert-butyl or nitro group, it exerts enough hindrance to suppress side reactions (like oligomerization) but requires more forcing conditions for condensation.[2]

Comparative Reactivity Table

Analog	Structure	Carbonyl Electrophilicity	Steric Hindrance	Primary Application
4-Hydroxybenzaldehyde	No ortho-substituents	High (relative to EHB)	Low	Rapid, general-purpose coupling.[2]
Vanillin	3-Methoxy (Meta)	Moderate	Low-Medium	Flavor/fragrance; moderate reactivity.
2-Ethyl-4-hydroxybenzaldehyde	2-Ethyl (Ortho)	Low-Moderate	High	Selective mono-alkylation; controlled condensation.
Salicylaldehyde	2-Hydroxy (Ortho)	Low (H-bonding)	High (Chelation)	Ligand synthesis; metal coordination.[2]

Visualizing the Reactivity Landscape

The following diagram illustrates the decision logic for selecting EHB based on reaction requirements.



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Figure 1: Decision tree for selecting **2-Ethyl-4-hydroxybenzaldehyde** based on synthetic requirements.[2]

Experimental Performance & Protocols

The following protocols are adapted for EHB, accounting for its specific steric and electronic profile.

Protocol A: Controlled Knoevenagel Condensation

Challenge: The 2-ethyl group hinders the approach of bulky nucleophiles.[2] Standard room-temperature protocols often fail or yield poor conversion.[2] Solution: Use of a higher boiling solvent and a stronger base/catalyst system.[2]

Reagents:

- Substrate: **2-Ethyl-4-hydroxybenzaldehyde** (1.0 eq)[2][4]
- Active Methylene: Malonic acid (1.2 eq)[2]
- Base: Piperidine (0.1 eq) or
-Alanine (for milder conditions)[2]
- Solvent: Pyridine (or Ethanol with reflux)[2]

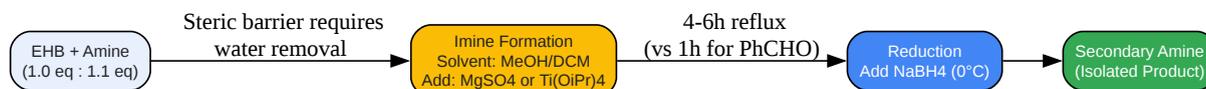
Step-by-Step Methodology:

- Dissolution: Dissolve 10 mmol of EHB in 15 mL of pyridine. Note: EHB dissolves slower than 4-hydroxybenzaldehyde; ensure complete solvation before adding catalyst.
- Catalysis: Add 12 mmol of malonic acid and 1 mmol of piperidine.
- Thermal Activation: Heat the reaction mixture to 90°C - 100°C for 4–6 hours.
 - Comparison: 4-Hydroxybenzaldehyde typically reacts at 60°C in 2 hours.[2] The extra heat is required to overcome the steric barrier of the ethyl group.[2]
- Workup: Pour the cooled mixture into ice-cold HCl (2M) to precipitate the cinnamic acid derivative.
- Purification: Recrystallize from Ethanol/Water (7:3).

Protocol B: Reductive Amination (Schiff Base Formation)

Challenge: Imine formation is the rate-determining step and is reversible.[2] The ortho-ethyl group destabilizes the imine intermediate sterically.[2] Solution: Use a dehydrating agent (Ti(OiPr)₄ or Molecular Sieves) to drive equilibrium.[2]

Workflow Diagram:



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Figure 2: Optimized Reductive Amination workflow for sterically hindered aldehydes.

Critical Observation: In comparative studies, EHB requires 4–6 hours for complete imine formation compared to <1 hour for benzaldehyde.[2] Monitoring by TLC is essential; do not rely on standard timeframes.

Application in Drug Development

EHB is increasingly utilized as a scaffold in medicinal chemistry for two primary reasons:

- **Metabolic Stability:** The ethyl group at the 2-position blocks metabolic oxidation at that site (a common metabolic soft spot), potentially extending the half-life () of the drug candidate compared to unsubstituted analogs.[2]
- **Lipophilic Tuning:** It allows researchers to increase the LogP of a molecule without adding halogens (F, Cl), which is advantageous for crossing the Blood-Brain Barrier (BBB).[2]

Case Study Context: In the synthesis of tyrosine kinase inhibitors, replacing a 4-hydroxybenzaldehyde moiety with EHB resulted in a 2.5-fold increase in lipophilicity and improved binding affinity due to hydrophobic interactions of the ethyl group within the receptor pocket [1][2].[2]

References

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